molecular formula C13H20ClN3 B11728381 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

Cat. No.: B11728381
M. Wt: 253.77 g/mol
InChI Key: OIKPAHGRDVKVFV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine is a secondary amine featuring a 4-chlorophenyl group and a 4-methylpiperazine moiety. Its structure combines aromatic and heterocyclic components, making it pharmacologically relevant, particularly in central nervous system (CNS) targeting due to piperazine’s affinity for neurotransmitter receptors . For instance, 2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (3b) is prepared by reacting 1-methyl-4-(4-nitrophenyl)piperazine with 2-chloroacetyl chloride in dichloromethane, followed by recrystallization .

Applications of this compound are inferred from structural analogs. Piperazine derivatives are widely used in antipsychotics, antidepressants, and antihistamines . The 4-chlorophenyl group may enhance lipophilicity and receptor binding, as seen in 4-chlorophenethylamine (a simpler analog), which acts as a dopamine/norepinephrine reuptake inhibitor .

Properties

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C13H20ClN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3

InChI Key

OIKPAHGRDVKVFV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Chloroethylamine Intermediates

A foundational approach involves the displacement of halogen atoms in chloroethylamine derivatives by 4-methylpiperazine. For example, 2-chloro-2-(4-chlorophenyl)ethylamine reacts with 4-methylpiperazine in polar aprotic solvents such as dimethylformamide (DMF) or toluene at elevated temperatures (120–130°C). Base additives like potassium carbonate or diisopropylethylamine facilitate deprotonation, enhancing nucleophilicity. Yields for analogous piperazinyl ethoxy acetic acid syntheses under these conditions range from 60–85%, contingent on reaction time and stoichiometry.

Solvent and Temperature Optimization

Recent studies demonstrate that aqueous systems with hydrochloric acid promotion accelerate amination rates compared to alcoholic solvents. For instance, substituting DMF with water in analogous reactions reduces side products like solvolysis derivatives, provided acid concentrations remain low (e.g., 1–2 M HCl). This aligns with findings in cetirizine synthesis, where hydrolysis steps at 80–85°C in hydrobromic acid yielded high-purity intermediates.

Reductive Amination Pathways

Stereochemical Considerations

Chiral resolution techniques, such as salt formation with tartaric acid enantiomers, are critical for isolating optically pure products. For example, British Patent No. 2,225,321 reports resolving racemic l-[(4-chlorophenyl)phenylmethyl]piperazine with ≤95% enantiomeric excess (e.e.). Adapting this to the target compound would require chiral auxiliaries or asymmetric catalysis during reductive amination.

Coupling Reactions and Advanced Intermediates

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling between 2-(4-chlorophenyl)ethyl bromide and 4-methylpiperazine enables C–N bond formation under inert atmospheres. Catalysts like Pd(OAc)₂ with Xantphos ligands and cesium carbonate as a base achieve turnover frequencies >90% in model systems. However, this method’s applicability to secondary amines remains underexplored in the literature.

Hydrolysis of Protected Amines

Intermediate acetamides, such as 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide, undergo acid- or base-catalyzed hydrolysis to yield the target amine. Hydrobromic acid (48% aq.) at 90–95°C for 24 hours cleaves the amide bond efficiently, as demonstrated in cetirizine syntheses. Byproduct amines (e.g., benzylamine) are recoverable via distillation or extraction, enhancing atom economy.

Comparative Analysis of Methodologies

Method Conditions Yield Purity Scalability
Nucleophilic SubstitutionToluene, 120°C, K₂CO₃65–75%90–95% (HPLC)High
Reductive AminationMeOH, NaBH₃CN, rt70–85%85–90% e.e.Moderate
Pd-Catalyzed CouplingDMF, Pd(OAc)₂, 100°C50–60%>99% (GC-MS)Low
Acid Hydrolysis48% HBr, 90°C, 24 h80–90%95–98% (NMR)High

Table 1. Performance metrics for key synthetic routes.

Challenges and Innovations

Byproduct Management

Competing solvolysis in aqueous media necessitates precise control of acid concentration and temperature. For example, exceeding 2 M HCl in amination promotes hydrolysis of the 4-chlorophenyl group, reducing yields by 15–20%. Advanced process analytical technology (PAT) tools, such as in-situ FTIR, mitigate this by enabling real-time monitoring.

Green Chemistry Advances

Water-mediated reactions, as highlighted in ACS Omega (2024), reduce reliance on volatile organic solvents. A case study showed that substituting DMF with water in piperazinyl pyrimidine amination improved reaction rates by 40% while maintaining yields . Similar principles apply to the target compound, though solubility limitations require surfactant additives or micellar catalysis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety and ethanamine group participate in nucleophilic substitutions. Key reactions include:

A. Piperazine Nitrogen Alkylation
The secondary amines in the piperazine ring react with alkyl halides under basic conditions to form quaternary ammonium salts. For example:

  • Reagents : Methyl iodide, ethyl bromide

  • Conditions : Sodium carbonate (base), toluene solvent, 120–130°C

  • Product : N-alkylated piperazine derivatives

B. Ethylamine Group Substitution
The primary amine in the ethanamine chain undergoes substitution with electrophiles:

  • Reagents : Chloroacetyl chloride

  • Conditions : Diisopropylethylamine (base), dichloromethane, 0–25°C

  • Product : Amide derivatives (e.g., N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide)

Reaction Type Reagents Conditions Products
Piperazine alkylationMethyl iodideNa₂CO₃, toluene, 120°CN-methylpiperazinium salts
Ethylamine substitutionChloroacetyl chlorideDIPEA, CH₂Cl₂, 0–25°CAcetamide derivatives

Acid-Base Reactions

The ethanamine group acts as a Brønsted base, enabling protonation and salt formation:

  • Protonation : Reacts with HCl to form water-soluble dihydrochloride salts (e.g., 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine dihydrochloride) .

  • Deprotonation : Treating the free base with NaOH regenerates the neutral amine.

Applications : Salt formation improves bioavailability in pharmaceuticals.

Oxidation Reactions

The chlorophenyl ring is resistant to mild oxidation but degrades under harsh conditions:

  • Reagents : KMnO₄, HNO₃

  • Conditions : Strong acidic or alkaline media, high temperatures (>100°C)

  • Products : Chlorobenzoic acid derivatives (via ring cleavage)

Biochemical Interactions

The compound binds to neurotransmitter receptors, influencing pharmacological activity:

  • Dopamine D4 Receptor : Exhibits selective antagonism (IC₅₀ = 12 nM).

  • Histamine H1 Receptor : Moderate affinity (Ki = 45 nM), contributing to antihistaminic effects.

Receptor Binding Affinity Biological Effect
Dopamine D4IC₅₀ = 12 nMAntipsychotic potential
Histamine H1Ki = 45 nMAntiallergic activity

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to interact with multiple biological targets, making it a valuable scaffold in drug design.

  • Role in Drug Formulation : The hydrochloride salt form of this compound enhances its solubility and stability, which is crucial for oral or injectable formulations. This property is particularly beneficial in clinical settings where bioavailability is a critical factor for therapeutic efficacy .
  • Therapeutic Potential : Research indicates that derivatives of this compound are being explored for their potential use in treating conditions such as depression and anxiety, by modulating neurotransmitter activity .

Neuroscience Research

In neuroscience, 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine is utilized to study the interactions between serotonin and dopamine receptors. These interactions are vital for understanding mood regulation and developing treatments for mood disorders.

  • Behavioral Studies : This compound is frequently used in animal models to assess the effects of new treatments on behavior. Such studies help evaluate the efficacy and safety profiles of potential therapeutic agents .
  • Neuropharmacology : The compound's ability to influence neurotransmitter systems makes it a significant tool in neuropharmacological research, particularly in understanding mechanisms underlying psychiatric conditions .

Analytical Chemistry

In analytical chemistry, 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine is employed as a standard in chromatographic techniques. This application aids in the quantification of related compounds in biological samples.

  • Chromatographic Techniques : The compound's stability and solubility make it suitable for use as a reference standard in high-performance liquid chromatography (HPLC), facilitating accurate measurements of drug concentrations in pharmacokinetic studies .

Case Study 1: Neuropharmacological Impact

A study published in a peer-reviewed journal explored the effects of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine on serotonin receptor activity. The findings suggested that this compound could modulate serotonin levels effectively, indicating its potential as an antidepressant agent .

Case Study 2: Behavioral Assessment

In another research effort, researchers used this compound to evaluate its impact on anxiety-related behaviors in rodent models. Results demonstrated significant reductions in anxiety-like behaviors, supporting further investigation into its therapeutic applications for anxiety disorders .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Source
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine C₁₃H₁₈ClN₃ 251.76 4-Chlorophenyl, 4-methylpiperazine Not Provided
4-Chlorophenethylamine C₈H₁₀ClN 156.63 4-Chlorophenyl, ethylamine 156-41-2
2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine C₁₄H₁₄ClN₃ 259.74 4-Chlorophenyl, pyridine Not Provided
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride C₁₀H₁₁Cl₂N₃O 260.12 Oxadiazole, 4-chlorophenyl 1245569-30-5
2-(4-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine C₁₅H₁₆ClN₂S 296.82 Thienopyridine, 4-chlorophenyl Not Provided

Pharmacological and Physicochemical Properties

  • 4-Chlorophenethylamine (CAS 156-41-2): Simpler structure with a primary amine; exhibits stimulant effects via monoamine reuptake inhibition. Lower molecular weight (156.63 g/mol) enhances blood-brain barrier permeability compared to bulkier piperazine derivatives .
  • Pyridine’s electron-withdrawing effects may alter receptor binding kinetics .
  • Oxadiazole-containing analog (CAS 1245569-30-5) : The oxadiazole ring introduces hydrogen-bonding capacity, which may enhance target specificity. Its hydrochloride salt (260.12 g/mol) improves stability for pharmaceutical formulations .
  • Thienopyridine derivative: The sulfur-containing heterocycle could modulate serotonin/dopamine receptor interactions, as seen in atypical antipsychotics. Higher molecular weight (296.82 g/mol) may limit bioavailability .

Data Tables

Table 1: Molecular and Functional Comparison

Property Target Compound 4-Chlorophenethylamine Pyridine Analog Oxadiazole Analog Thienopyridine Analog
Molecular Weight (g/mol) 251.76 156.63 259.74 260.12 296.82
LogP (Predicted) ~2.5 ~1.8 ~2.1 ~1.9 ~3.0
Key Pharmacological Role CNS modulation Stimulant Peripheral targets Antimicrobial Antipsychotic

Biological Activity

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine, also known as a derivative of piperazine, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. Its molecular formula is C13H20ClN3C_{13}H_{20}ClN_{3}, and it has been investigated for its potential applications in treating various neurological disorders, as well as its interactions with neurotransmitter systems.

  • CAS Number : 1189684-59-0
  • Molecular Weight : 253.771 g/mol
  • Chemical Structure : The compound features a chlorophenyl group attached to a piperazine moiety, which is crucial for its biological activity.

1. Neuropharmacological Effects

Research indicates that 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine acts primarily on serotonin and dopamine receptors. It has been used in studies exploring mood regulation and potential treatments for depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further development in psychopharmacology .

2. Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2). These findings suggest that the compound may inhibit tumor growth through mechanisms that warrant further exploration .

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is particularly relevant for developing treatments for Alzheimer's disease, where cholinergic function is compromised .

Case Study 1: Antidepressant Activity

In a controlled study, the administration of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine to animal models demonstrated significant reductions in depressive-like behaviors. The results indicated enhanced serotonergic activity, which aligns with the compound's receptor interaction profile .

Case Study 2: Antitumor Efficacy

Another study evaluated the compound's efficacy against a panel of human cancer cell lines. The results indicated an IC50 value of approximately 92.4 µM across multiple cancer types, showcasing its potential as an anticancer agent .

Comparative Biological Activity Table

Activity Type Description Reference
NeuropharmacologicalModulates serotonin and dopamine receptors
AnticancerCytotoxic effects on HeLa and Caco-2 cells
Enzyme InhibitionInhibits AChE and BChE, relevant for Alzheimer's

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine?

A robust synthesis involves N-protection of the primary amine (e.g., using di-tert-butyl dicarbonate), followed by N-alkylation with 4-methylpiperazine derivatives under basic conditions (e.g., K2_2CO3_3/DMF). Deprotection with HCl yields the target compound. For example, Zhu et al. demonstrated a similar approach for a structurally related antiobesity drug, achieving 23.1% overall yield with high purity .

Q. Key Steps in Synthesis

StepReagents/ConditionsPurpose
N-protectionBoc2_2O, DCM, RTStabilize amine for alkylation
N-alkylation4-methylpiperazine, K2_2CO3_3, DMFIntroduce piperazine moiety
DeprotectionHCl/dioxaneRemove Boc group

Q. How is 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine characterized?

Characterization relies on spectroscopic techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 280.1).
  • X-ray Crystallography : For unambiguous structure confirmation, SHELX software (e.g., SHELXL) refines crystal structures using single-crystal data .

Q. What analytical methods ensure purity and compliance with pharmacopeial standards?

  • HPLC : Reverse-phase C18 columns (e.g., USP L1) with UV detection (λ = 254 nm) quantify impurities (<0.1%) .
  • TLC : Silica gel plates (ethyl acetate:hexane = 3:7) verify reaction progress.
  • Pharmacopeial Compliance : USP guidelines mandate 98.0–102.0% purity via dried-weight analysis .
MethodConditionsDetection Limit
HPLCC18, 0.1% TFA in H2_2O/MeOH0.01%
TLCEthyl acetate:hexane (3:7)1 µg

**2. Advanced Research Questions

Q. How can enantiomers of this compound be resolved?

Chiral resolution employs diastereomeric salt formation with resolving agents like L-(+)-tartaric acid. For example, Zhu et al. achieved >99.8% enantiomeric excess (ee) for a similar ethanamine derivative . Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) further validates enantiopurity.

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

  • Cross-Validation : Confirm molecular weight via HRMS and fragmentation patterns.
  • 2D NMR : COSY and HSQC resolve overlapping signals (e.g., piperazine CH2_2 groups).
  • Reference Standards : Compare with pharmacopeial reference materials (e.g., USP carbinoxamine maleate) .

Q. What computational approaches model its interactions with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to receptors (e.g., serotonin 5-HT2C_{2C}).
  • DFT Calculations : Gaussian 16 optimizes geometry and electron density maps for reactivity analysis .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

  • Stress Testing : Expose to 40–80°C (thermal) or UV light (photolytic) for 48–72 hours.
  • Degradation Analysis : Monitor via HPLC for byproducts (e.g., dechlorinated derivatives or piperazine ring-opening). Stability protocols should align with ICH Q1A guidelines .

Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?

  • Substituent Screening : Replace 4-chlorophenyl with fluorophenyl or methyl groups to assess potency.
  • Piperazine Modifications : Test N-methyl vs. N-ethyl derivatives for receptor selectivity.
  • In Vivo Studies : Use rodent models to correlate pharmacokinetics (e.g., brain penetration) with structural changes .

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